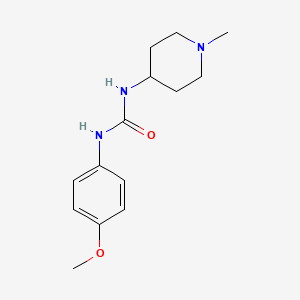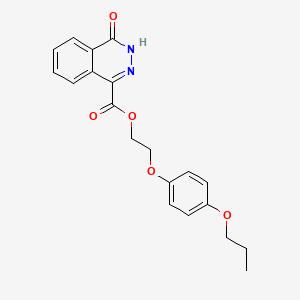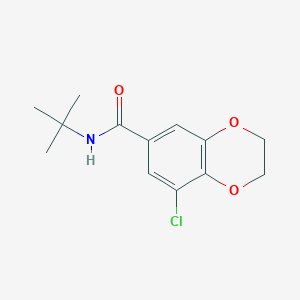
1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea, also known as MPPI, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of the protein kinase C-related kinase (PRK) family, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea involves the inhibition of PRK activity by binding to its kinase domain. PRK is a serine/threonine kinase that phosphorylates various substrates involved in cellular signaling pathways. 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea selectively inhibits PRK1 and PRK2 isoforms by blocking their ATP-binding site, which prevents the phosphorylation of downstream substrates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea have been extensively studied in vitro and in vivo. It has been shown to inhibit the migration and invasion of cancer cells, as well as to induce apoptosis in cancer cells. 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea has also been shown to regulate the insulin secretion in pancreatic beta cells, which suggests its potential use in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea in lab experiments is its high selectivity towards PRK1 and PRK2 isoforms, which allows for the specific investigation of their role in cellular processes. However, one of the limitations of using 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in in vivo studies.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea. One of the potential applications of 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea is in the treatment of cancer, as it has been shown to inhibit the growth and metastasis of cancer cells. Further studies are needed to investigate the efficacy and safety of 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea in preclinical and clinical trials. Another potential application of 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea is in the treatment of diabetes, as it has been shown to regulate the insulin secretion in pancreatic beta cells. Further studies are needed to investigate the mechanism of action of 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea in regulating insulin secretion and its potential use as a therapeutic agent for diabetes. Additionally, further studies are needed to investigate the role of PRK in other cellular processes and diseases, and to identify other potential PRK inhibitors for therapeutic use.
Synthesemethoden
The synthesis of 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea involves the reaction of 1-(4-methoxyphenyl)piperidin-4-amine with isocyanate, followed by N-methylation of the resulting urea. The purity of the synthesized compound can be confirmed by using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea has been used as a tool compound in various scientific research studies to investigate the role of PRK in different cellular processes. It has been shown to selectively inhibit the activity of PRK1 and PRK2 isoforms, which are involved in the regulation of cell migration, invasion, and metastasis. 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea has also been used to study the role of PRK in the development and progression of cancer, as well as in the regulation of insulin secretion in pancreatic beta cells.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-17-9-7-12(8-10-17)16-14(18)15-11-3-5-13(19-2)6-4-11/h3-6,12H,7-10H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIQWGLLFRONRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[N-(2-cyanoethyl)-2-fluoroanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537300.png)

![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537311.png)
![N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide](/img/structure/B7537320.png)

![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7537341.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B7537347.png)

![1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B7537365.png)



![3-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7537381.png)
![5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B7537384.png)